Product packaging for (Diethoxymethoxy)cyclohexane(Cat. No.:CAS No. 25604-46-0)

(Diethoxymethoxy)cyclohexane

Cat. No.: B15477983
CAS No.: 25604-46-0
M. Wt: 202.29 g/mol
InChI Key: PXUCOLVDHZUYFV-UHFFFAOYSA-N
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Description

(Diethoxymethoxy)cyclohexane is an organic compound with the molecular formula C11H22O2 . It is a derivative of cyclohexane functionalized with a diethoxymethoxy group. This structure classifies it as a cyclic acetal or a derivative of a cyclohexanecarboxaldehyde. Compounds of this nature are typically utilized as intermediates in organic synthesis and chemical research. The diethoxy acetal group is a common protecting group for aldehydes, suggesting potential application in multi-step synthetic routes where selective deprotection is required . Researchers may value this chemical for developing novel synthetic methodologies, exploring new reaction pathways, or as a building block for more complex molecular architectures. Its cyclohexane backbone provides a rigid, non-planar structure that can influence the stereochemistry and physical properties of resulting compounds. This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any personal applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O3 B15477983 (Diethoxymethoxy)cyclohexane CAS No. 25604-46-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25604-46-0

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

diethoxymethoxycyclohexane

InChI

InChI=1S/C11H22O3/c1-3-12-11(13-4-2)14-10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3

InChI Key

PXUCOLVDHZUYFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)OC1CCCCC1

Origin of Product

United States

Synthetic Methodologies for Diethoxymethoxy Cyclohexane

Established Synthetic Routes and Mechanistic Considerations

The formation of (diethoxymethoxy)cyclohexane, an acetal (B89532), typically involves the reaction of cyclohexanone (B45756) with an orthoformate in the presence of an acid catalyst. This well-established method, along with alternative pathways, provides a foundational understanding of the synthesis of this compound.

Acid-Catalyzed Formation from Cyclohexanone and Orthoformates

The most common method for synthesizing this compound is the acid-catalyzed reaction of cyclohexanone with triethyl orthoformate. ias.ac.inechemi.com This reaction is a classic example of acetal formation. libretexts.orgopenstax.orglibretexts.org The mechanism involves the protonation of the carbonyl oxygen of cyclohexanone by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. youtube.com This is followed by the nucleophilic attack of an alcohol, in this case, ethanol (B145695), which is generated in situ from the orthoformate or added to the reaction mixture. echemi.comyoutube.com The resulting hemiacetal then undergoes further reaction. libretexts.orgopenstax.orglibretexts.org The hydroxyl group of the hemiacetal is protonated and eliminated as a water molecule, forming a resonance-stabilized carbocation known as an oxonium ion. libretexts.orgopenstax.orgyoutube.com A second molecule of ethanol then attacks this electrophilic species, and subsequent deprotonation yields the final acetal product, this compound. libretexts.orgopenstax.orgyoutube.com The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed from the reaction mixture. libretexts.orgyoutube.com

Orthoesters like triethyl orthoformate can also serve as a source for the formation of a diethoxycarbenium ion under the influence of a Lewis acid, which can then react with the enol ether of cyclohexanone. ias.ac.in

Alternative Alkylation and Acetalization Pathways

Beyond the direct reaction with orthoformates, alternative pathways to acetals like this compound exist. One such method involves a Wittig reaction. For instance, 4-alkyl cyclohexanones can be converted to 4-alkyl methoxy (B1213986) methylene (B1212753) cyclohexane (B81311) through a Wittig reaction, which can then be hydrolyzed to the corresponding aldehyde. google.com This aldehyde can then undergo acetalization. While not a direct route to this compound from cyclohexanone, this demonstrates the use of olefination reactions in the synthesis of related structures.

Another approach is the use of transacetalization. For example, acetone (B3395972) dimethyl acetal can react with cyclohexanone in the presence of allyl alcohol and an acid catalyst to form cyclohexanone diallyl acetal. orgsyn.org This principle of exchanging the alcohol component of an acetal could potentially be applied to synthesize this compound.

Catalytic Approaches to this compound Synthesis

The choice of catalyst is crucial in the synthesis of this compound, influencing reaction efficiency, selectivity, and environmental impact. Both heterogeneous and homogeneous catalysts have been explored for this purpose.

Heterogeneous Catalysis in Acetal Formation

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for reuse, which aligns with the principles of green chemistry. rsc.org Several solid acid catalysts have been investigated for acetalization reactions. Examples include:

Montmorillonite clay, zeolites, and metal(IV) phosphates have been reported as effective catalysts for the formation of acetals and ketals. rsc.org

Activated carbons have also been shown to be effective supports for catalysts. rsc.org For instance, tungstosilicic acid supported on activated carbon has demonstrated high catalytic activity in the synthesis of various acetals and ketals. nih.gov

A heteropoly acid based organic hybrid catalyst , HMQ-STW, prepared by combining 8-hydroxy-2-methylquinoline with Keggin-structured H4SiW12O40, has been shown to be an efficient and reusable heterogeneous catalyst for the ketalization of cyclohexanone. rsc.org

Palladium (Pd) catalysts supported on metal oxides , such as ZrO2, have been used in the aerobic oxidation of cyclohexanones to produce aryl ethers, a reaction that involves orthoesters like triethyl orthoformate. rsc.org While the final product is different, this demonstrates the use of heterogeneous palladium catalysts in reactions involving cyclohexanone and orthoformates.

Catalytic Performance of Various Heterogeneous Catalysts in Acetalization Reactions
CatalystSubstrateProductYield (%)Reference
Tungstosilicic acid/Activated CarbonCyclohexanone and Ethylene (B1197577) GlycolCyclohexanone ethylene ketalUp to 87.5 nih.gov
HMQ-STWCyclohexanone and GlycolCorresponding ketalHigh rsc.org
Pd(OH)2/ZrO2Cyclohexanone and AlcoholAryl ethersModerate to Excellent rsc.org

Homogeneous Catalysis for Optimized Yields

Homogeneous catalysts, while more challenging to separate from the reaction mixture, often offer higher activity and selectivity under milder reaction conditions. rsc.org Traditional homogeneous acid catalysts for acetal formation include mineral acids like hydrochloric acid and sulfuric acid, as well as p-toluenesulfonic acid. orgsyn.orgrsc.org However, these can be corrosive and generate significant waste. rsc.orgijsdr.org

More advanced homogeneous catalysts have been developed to overcome these drawbacks. For instance, cationic ruthenium and osmium complexes have been shown to be highly efficient for the homogeneous hydrogenation of cyclohexanone, demonstrating the potential of transition metal complexes in reactions involving this substrate. researchgate.net While this is a reduction reaction, it highlights the activity of such catalysts.

In the context of acetalization, Lewis acids like zirconium tetrachloride (ZrCl4) and cerium(III) trifluoromethanesulfonate (B1224126) have been used as highly efficient and chemoselective catalysts. organic-chemistry.org Palladium catalysts have also been employed for the efficient formation of acetals and ketals at ambient temperatures with low catalyst loading. organic-chemistry.org

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being applied to the synthesis of acetals to minimize environmental impact. ijsdr.orgymerdigital.com Key aspects include:

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. acs.org Addition and cycloaddition reactions are inherently more atom-economical. pnas.org

Use of Greener Solvents and Catalysts: The use of less hazardous solvents and recyclable catalysts is a major focus. ijsdr.org Water has been explored as a green solvent for some acetal synthesis reactions. ijsdr.org The development of heterogeneous catalysts, as discussed previously, is a key strategy for improving the environmental profile of these reactions. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption, a key principle of green chemistry. acs.org The development of highly active catalysts that can operate under mild conditions is crucial in this regard. organic-chemistry.org

Reduction of Derivatives: Green chemistry aims to minimize the use of protecting groups and other derivatives to reduce the number of synthetic steps and waste generation. acs.org The direct conversion of C-H bonds is an area of active research that could lead to more efficient syntheses. pnas.org

The development of solvent-free reaction conditions is another important green chemistry approach that has been successfully applied to the synthesis of cyclic acetals. rsc.org

Stereochemical Control in this compound Synthesis

The synthesis of this compound presents opportunities for stereochemical control, particularly concerning the stereocenters on the cyclohexane ring and the acetal carbon. The control of stereochemistry can be categorized into diastereoselectivity and enantioselectivity.

Diastereoselectivity and Enantioselectivity Studies

Diastereoselectivity:

When substituted cyclohexyl precursors are used, the formation of this compound can lead to diastereomers. The diastereoselectivity of the reaction will be influenced by the steric and electronic properties of the substituents on the cyclohexane ring. For instance, in the acetalization of substituted cyclohexanones, the incoming nucleophile (ethanol) will preferentially attack from the less hindered face of the protonated carbonyl group, leading to a major diastereomer. beilstein-journals.orgnih.gov The ratio of the resulting diastereomers is dependent on the reaction conditions and the nature of the substituents.

Studies on related cyclic systems have shown that the choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio. For example, in the formation of cyclic acetals from diols and ketones, the use of specific catalysts can favor the formation of one diastereomer over another. chemtube3d.com While specific studies on this compound are not prevalent, the principles observed in the synthesis of other substituted cyclohexanone derivatives and cyclic acetals are applicable. beilstein-journals.orgnih.govchemtube3d.com

Enantioselectivity:

Achieving enantioselectivity in the synthesis of this compound, where a new stereocenter is created at the methoxy-substituted carbon, requires the use of chiral reagents or catalysts. An enantioselective synthesis would yield an excess of one enantiomer over the other. This is a significant area of research in modern organic synthesis, particularly for the preparation of biologically active molecules. youtube.comacs.orgnih.gov

Enantioselective acetalization reactions have been successfully carried out using chiral Brønsted acids or chiral metal complexes as catalysts. researchgate.net These catalysts can create a chiral environment around the reacting molecules, leading to a preferential formation of one enantiomer. For instance, chiral phosphoric acids have been shown to be effective catalysts for the enantioselective acetalization of aldehydes. researchgate.net

The following table illustrates hypothetical results from a study on the enantioselective synthesis of a chiral derivative of this compound using different chiral catalysts, demonstrating the potential for achieving high enantiomeric excess (ee).

Chiral CatalystSolventTemperature (°C)Diastereomeric Ratio (dr)Enantiomeric Excess (% ee) of Major Diastereomer
(R)-BINOL-phosphoric acidToluene-2090:1085
(S)-TRIPDichloromethane085:1592
Chiral OxazaborolidineTHF-7895:578

Chiral Catalyst and Auxiliary Investigations in Related Acetal Systems

The principles of stereochemical control using chiral catalysts and auxiliaries are well-established in the synthesis of various acetal systems and can be extrapolated to the synthesis of this compound. wikipedia.orgnumberanalytics.comsigmaaldrich.com

Chiral Catalysts:

Chiral catalysts function by creating a transient chiral environment that directs the approach of the nucleophile to the electrophile, resulting in an enantioselective transformation. youtube.com In the context of acetal synthesis, a chiral acid catalyst can protonate the carbonyl oxygen, and the resulting chiral complex can then react with the alcohol in a stereoselective manner. researchgate.net The catalyst is regenerated at the end of the reaction cycle, making this an efficient method for introducing chirality. youtube.com

Numerous chiral catalysts have been developed for asymmetric synthesis, including those based on BINOL (1,1'-bi-2-naphthol), TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), and various chiral amines and phosphoric acids. researchgate.net The effectiveness of a particular chiral catalyst depends on the specific substrate and reaction conditions.

Chiral Auxiliaries:

An alternative strategy for stereocontrol involves the use of a chiral auxiliary. wikipedia.orgnumberanalytics.comsigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. It directs the stereochemical outcome of a subsequent reaction and is then removed to yield the enantiomerically enriched product. wikipedia.orgnumberanalytics.com

In the synthesis of a chiral derivative of this compound, a chiral alcohol derived from the chiral pool (e.g., menthol) could be used as a chiral auxiliary. This alcohol would react with the precursor aldehyde or ketone to form a diastereomeric acetal. The diastereomers could then be separated, and the desired diastereomer cleaved to yield the enantiomerically pure target molecule. Evans' oxazolidinones are another class of widely used chiral auxiliaries that have been successfully employed in a variety of asymmetric reactions. wikipedia.org

The table below provides examples of chiral auxiliaries that have been investigated in the stereoselective synthesis of related acetal and other carbonyl addition products.

Chiral AuxiliaryType of ReactionDiastereoselectivity (dr)
Evans' OxazolidinoneAldol (B89426) Reaction>95:5
(R)-(-)-2,3-ButanediolAcetalization80:20
(-)-8-PhenylmentholConjugate Addition>90:10

While direct experimental data for this compound is limited, the extensive research on stereoselective acetal and orthoester synthesis provides a strong foundation for designing synthetic routes that can control the stereochemical outcome for this specific compound.

Reactivity and Mechanistic Investigations of Diethoxymethoxy Cyclohexane

Hydrolytic Stability and Pathways

Orthoesters, like (Diethoxymethoxy)cyclohexane, are generally stable in neutral or basic aqueous solutions but are sensitive to acidic conditions, which promote their hydrolysis to form an ester and alcohols. nih.gov The study of this process is crucial for understanding the compound's persistence and degradation in various chemical environments.

The hydrolysis of acetals, ketals, and orthoesters under acidic conditions follows a well-established mechanistic pathway. researchgate.netacs.org The reaction is initiated by the protonation of one of the oxygen atoms by an acid catalyst. chemistrysteps.comorgoreview.comlibretexts.org This converts an alkoxy group into a good leaving group (an alcohol), which is subsequently eliminated.

The departure of the alcohol is assisted by the lone pair electrons on an adjacent oxygen atom, leading to the formation of a resonance-stabilized carbocation known as an oxonium ion. researchgate.netchemistrysteps.com This step is often the rate-determining step of the hydrolysis process. researchgate.net The highly electrophilic oxonium ion is then attacked by a water molecule, a nucleophile present in the medium. chemistrysteps.comorgoreview.com This results in a protonated hemiacetal (in the case of acetals) or a similar intermediate for orthoesters. A final deprotonation step regenerates the acid catalyst and yields the final hydrolysis products. chemistrysteps.comlibretexts.org For this compound, acid-catalyzed hydrolysis would yield cyclohexyl formate, ethanol (B145695), and methanol.

The general mechanism for acid-catalyzed acetal (B89532) hydrolysis can be summarized as follows:

Protonation: The acid catalyst protonates one of the ether oxygens. libretexts.org

Leaving Group Departure: The protonated alkoxy group leaves as an alcohol molecule, forming a resonance-stabilized oxonium ion. orgoreview.com

Nucleophilic Attack: A water molecule attacks the electrophilic carbocation. orgoreview.comlibretexts.org

Deprotonation: A proton is transferred to a base (like water) to form a hemiacetal and regenerate the acid catalyst. libretexts.org These steps continue until the orthoester or acetal is fully hydrolyzed. chemistrysteps.com

The rate of acid-catalyzed hydrolysis is significantly influenced by the reaction conditions, including the pH of the solution, the solvent system, and the temperature. The kinetics of hydrolysis for acetals and related compounds decrease dramatically as the pH increases. nih.govresearchgate.net For instance, studies on similar ketal compounds have shown that increasing the pH from 5.0 to 6.5 can decrease the hydrolysis rate by more than an order of magnitude. nih.gov This highlights the critical role of hydronium ion concentration in catalyzing the reaction.

The composition of the solvent also plays a role. Studies on the hydrolysis of acetal in water-acetone mixtures have demonstrated that the rate constant is dependent on the solvent composition. acs.org Temperature also affects the rate of hydrolysis, with higher temperatures generally leading to faster reaction rates, as is typical for most chemical reactions. acs.org

Table 1: Effect of pH on the Hydrolysis Half-Life of a Ketal Analog at 25°C This table illustrates the general principle of pH influence on hydrolysis rates for related compounds, based on data for Ketal 3 from a kinetic study. nih.govresearchgate.net

pHHalf-Life (t₁/₂) (hours)Relative Rate Decrease (approx.)
5.032.31x
5.5~97~3x
6.0~291~9x
6.5~1746~54x

Transacetalization and Transesterification Reactions

This compound can undergo exchange reactions with alcohols in a process known as transacetalization or, more specifically for this compound class, orthoester exchange. rsc.org This reaction is a cornerstone of dynamic covalent chemistry, allowing for the reversible formation of new orthoesters. nih.govrsc.org

The acid-catalyzed exchange of orthoesters with alcohols is a reversible process that allows for the creation of diverse molecular architectures. rsc.org The mechanism is analogous to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. The reaction begins with the protonation of the orthoester, followed by the elimination of one of the original alcohol components to form a dialkoxycarbenium ion. A different alcohol molecule from the solution then attacks this electrophilic intermediate. Subsequent deprotonation yields a new orthoester. These reactions are typically performed under mild conditions, and the equilibrium can be controlled by factors such as reactant concentration or the removal of a volatile alcohol byproduct. rsc.org While intramolecular reactions are often kinetically favored due to the proximity of the reacting groups, intermolecular exchange is significant, especially when a large excess of the new alcohol is used. stackexchange.com

Orthoester exchange is a versatile reaction that works with a wide range of primary, secondary, and even some electron-deficient tertiary alcohols. niscpr.res.inorganic-chemistry.org The reaction of this compound with different alcohols would lead to a statistical mixture of orthoester products, with the final composition depending on the thermodynamics of the system.

When diols or triols are used, cyclic or cage-like structures can be formed efficiently. rsc.org The formation of these chelated products is often thermodynamically favored. For example, the reaction with diols like ethylene (B1197577) glycol can lead to the formation of cyclic orthoesters. rsc.org

Table 2: Illustrative Reactivity of Orthoesters with Various Alcohols This table summarizes the general reactivity observed in orthoester exchange reactions. rsc.orgniscpr.res.in

Reactant Alcohol/DiolTypical Product TypeReaction Conditions
Simple Primary AlcoholNew acyclic orthoesterAcid catalyst, mild temp.
Simple Secondary AlcoholNew acyclic orthoesterAcid catalyst, mild temp.
Ethylene Glycol (Diol)Cyclic orthoester (chelate effect)Acid catalyst, mild temp.
Catechol (Diol)Cyclic orthoester (chelate effect)Acid catalyst, mild temp.
Allylic AlcoholsUnsymmetrical ethers (via O-alkylation side reaction)Various acid catalysts

Reactions with Nucleophiles and Electrophiles

Beyond hydrolysis and alcoholysis, the reactivity of this compound is dictated by the properties of the orthoester functional group and the cyclohexane (B81311) ring.

In the absence of an acid catalyst, the orthoester functional group is generally stable and unreactive towards nucleophiles. The carbon atom of the orthoester is not sufficiently electrophilic to be attacked directly. Acid catalysis is required to generate the highly electrophilic oxonium ion intermediate, which is the species that reacts with nucleophiles like water and alcohols. Therefore, significant reactions with other nucleophiles (e.g., amines, thiols, carbanions) are not typically observed under neutral or basic conditions.

The primary sites for electrophilic attack on this compound are the lone pairs of the oxygen atoms. researchgate.net As seen in the mechanisms for hydrolysis and transacetalization, the initial step is the attack of a proton (an electrophile) on an oxygen atom.

Reactions involving electrophilic attack directly on the C-H bonds of the cyclohexane ring are less common and would face significant steric hindrance from the bulky (diethoxymethoxy) group. While the alkoxy groups are electron-donating, which could in principle activate the ring, the orthoester's primary reactivity is dominated by its cleavage reactions. In reactions involving substituted cyclohexanes, the conformation of the ring plays a critical role in determining reactivity and product stereochemistry. For example, in E2 elimination reactions, a specific anti-periplanar orientation of the leaving group and a beta-hydrogen is required, which dictates which conformer can react. libretexts.org Similarly, in nucleophilic substitution (SN2) reactions on cyclohexane derivatives, the approach of the nucleophile is sensitive to the axial or equatorial position of the leaving group and steric hindrance from nearby groups. youtube.com Nucleophilic attack on a carbonyl within a cyclohexane ring is also sterically directed, with smaller nucleophiles favoring axial attack and larger nucleophiles favoring equatorial attack. youtube.com While this compound does not have a leaving group in the same sense, these principles illustrate the importance of stereoelectronics in cyclohexane chemistry.

Carbon-Carbon Bond Formation via Organometallic Reagents3.3.2. Electrophilic Aromatic Substitution Reactions of Derived Species3.3.3. Elimination Reactions (E1/E2) of Cyclohexane Derivatives3.3.4. Nucleophilic Substitution Reactions (SN1/SN2) of Cyclohexane Derivatives3.4. Redox Chemistry of this compound and its Derivatives3.4.1. Oxidative Transformations3.4.2. Reductive Pathways

Additionally, no data tables can be generated due to the absence of relevant research findings. A table of mentioned compounds cannot be compiled as no related compounds could be discussed in the context of “this compound.”

Applications of Diethoxymethoxy Cyclohexane As a Synthetic Intermediate

Role in Complex Molecule Synthesis

The structural framework of (diethoxymethoxy)cyclohexane is a valuable starting point for constructing more elaborate molecular architectures. The protected carbonyl group allows for modifications on the cyclohexane (B81311) ring or on other parts of a molecule without interference from the otherwise reactive ketone functionality.

The cyclohexanone (B45756) core is a prevalent motif in many target molecules. By starting with its diethyl ketal, chemists can introduce functionality in a controlled manner. The ketal group can be carried through multiple synthetic steps before being hydrolyzed to reveal the ketone. This strategy is essential for synthesizing complex, multi-functionalized cyclohexanone derivatives. acs.orgnih.gov For instance, the synthesis of 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one, a bifunctional building block, highlights the utility of protecting the cyclohexanone carbonyl while other transformations are performed. acs.orgnih.gov Such building blocks are designed for use in the synthesis of natural products and for the development of new synthetic methods. acs.org The cyclohexanone ring can be regioselectively oxidized to create lactones or other multifunctional products. acs.orgnih.gov Furthermore, the synthesis of functionalized cyclohexenone derivatives, which are key components in some polyketide natural products, can originate from protected cyclohexane structures. researchgate.net

The use of acetals and ketals as protecting groups is a cornerstone of natural product synthesis. rsc.orgresearchgate.net The cyclohexane unit itself is a common feature in a variety of natural products, making protected cyclohexanones like this compound valuable chiral building blocks. elsevierpure.com The synthesis of complex natural products, such as those containing cyclohexane-angularly-fused triquinane structures, often involves intricate synthetic pathways where the careful protection and deprotection of carbonyl groups is paramount. nih.gov The stability of the ketal allows for a wide range of reactions to be performed, facilitating the assembly of the complex carbon skeleton of the natural product before the ketone is regenerated for further manipulation or as part of the final target structure. researchgate.net

Cyclohexanone and its derivatives are versatile starting materials in organic synthesis, including for the preparation of compounds with potential pharmaceutical or agrochemical applications. pearson.com The synthesis of specifically functionalized ketals, such as cyclohexanone 1,2-propanediol ketal, is optimized for producing industrial intermediates. researchgate.net While direct documentation for this compound in specific, commercially available pharmaceuticals or agrochemicals is not prevalent in readily accessible literature, its role as an intermediate is inferred from the general importance of protected cyclohexanones in multi-step synthesis. pearson.com The ketal functionality allows for the construction of complex molecules that may eventually be converted into biologically active compounds. The protection strategy is fundamental when other reactive groups must be introduced or modified without affecting the latent carbonyl group. organic-chemistry.org

Chiral Auxiliary or Precursor in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of one or more subsequent reactions. wikipedia.orguwindsor.ca The auxiliary, which is itself enantiomerically pure, is typically recovered for reuse after it has served its purpose. wikipedia.org The cyclohexane ring, due to its well-defined chair conformation, provides a rigid and predictable steric environment, making it an excellent scaffold for the design of effective chiral auxiliaries. wikipedia.orgcureffi.org

A chiral version of this compound, for instance, derived from an enantiopure cyclohexanol, would possess the necessary attributes to function as a chiral auxiliary. The "diethoxymethoxy" group, a form of acetal (B89532), can be readily formed and subsequently cleaved under specific conditions, a key requirement for any practical auxiliary. researchgate.net The stereogenic centers on the cyclohexane ring would create a chiral pocket, influencing the facial selectivity of reactions on a prochiral substrate attached to the auxiliary.

Induction of Stereoselectivity in Downstream Reactions

The primary function of a chiral auxiliary is to induce diastereoselectivity in reactions such as alkylations, aldol (B89426) reactions, and conjugate additions. researchgate.netresearchgate.net This is achieved by creating a sterically biased environment that favors the approach of a reagent from one face of the molecule over the other.

For instance, consider a hypothetical scenario where a chiral this compound derivative is attached to a prochiral enolate. The bulky and conformationally constrained cyclohexane ring would effectively shield one of the enolate's faces, directing an incoming electrophile to the more accessible face. This results in the preferential formation of one diastereomer of the product.

This principle is well-documented with auxiliaries derived from (S,S)-cyclohexane-1,2-diol. In a study on the diastereoselective alkylation of β-keto esters, the use of (S,S)-cyclohexane-1,2-diol as a chiral auxiliary to form a chiral enol ether led to high levels of diastereoselectivity. nih.gov The rigidity of the chiral cyclohexane backbone was instrumental in achieving this stereochemical control.

Table 1: Diastereoselective Alkylation using a Cyclohexane-based Chiral Auxiliary nih.gov

Electrophile (R-X)Product Diastereomeric Excess (de)Yield (%)
Methyl iodide>95%70
Ethyl iodide94%65
Propyl iodide93%58
Benzyl bromide92%62

The data demonstrates the high diastereoselectivity achieved in the alkylation of an ethyl 2-methylacetoacetate (B1246266) derivative using (S,S)-cyclohexane-1,2-diol as the chiral auxiliary.

The success of such reactions hinges on the predictable conformation of the auxiliary-substrate adduct, which in turn dictates the stereochemical outcome. The chair conformation of the cyclohexane ring places substituents in well-defined axial and equatorial positions, creating a distinct and predictable steric environment. cureffi.org

Synthesis of Enantiopure Cyclohexane Scaffolds

Beyond inducing stereoselectivity in reactions on attached substrates, chiral auxiliaries derived from cyclohexane can also be employed in the synthesis of new, enantiopure cyclohexane derivatives. These scaffolds are valuable building blocks for the synthesis of natural products and pharmaceuticals. nih.govdigitellinc.com

One powerful strategy involves organocatalytic domino or cascade reactions to construct highly functionalized and stereochemically complex cyclohexane rings. nih.gov In these reactions, a chiral catalyst, which can be viewed as a transient chiral auxiliary, directs the formation of multiple stereocenters in a single, efficient operation. For example, a one-pot Michael-Michael-1,2-addition sequence catalyzed by a chiral amino-squaramide can produce highly substituted cyclohexanes with excellent yields and enantioselectivities. nih.gov

Table 2: Asymmetric Synthesis of Functionalized Cyclohexanes via Organocatalysis nih.gov

EntryProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
14a>30:199%82
24b>30:198%78
34c>30:197%75
44d>30:199%86

This table illustrates the effectiveness of a chiral organocatalyst in the stereocontrolled synthesis of complex cyclohexane derivatives.

In the context of a this compound-based auxiliary, after inducing the desired stereochemistry in a reaction, the auxiliary would be cleaved. If the reaction involved the formation of a new cyclohexane ring, the product would be an enantiopure cyclohexane scaffold, ready for further synthetic transformations. The ability to readily remove the auxiliary without racemization of the newly formed stereocenters is a critical aspect of this synthetic strategy. researchgate.net

Advanced Spectroscopic and Structural Characterization of Diethoxymethoxy Cyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

NMR spectroscopy is an unparalleled method for determining the detailed structure and observing the dynamic processes in molecules like (diethoxymethoxy)cyclohexane. By analyzing various NMR parameters, a comprehensive picture of atomic connectivity, spatial arrangements, and conformational equilibria can be constructed.

Detailed 2D NMR Studies (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping the intricate network of interactions within the molecule.

COSY (COrrelation SpectroscopY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. nih.gov For this compound, COSY spectra would map the correlations between the acetal (B89532) methine proton and the adjacent proton on the cyclohexane (B81311) ring (H-1). It would also show the couplings between all the neighboring protons within the cyclohexane ring and within the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. nih.govdocbrown.info It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of carbon resonances. For instance, the signal for the acetal methine proton would show a cross-peak to the acetal carbon signal.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC detects longer-range couplings between protons and carbons (typically over 2-4 bonds), which is instrumental for piecing together the molecular skeleton. nih.govdocbrown.info Key HMBC correlations would be observed from the methylene (B1212753) protons (-OCH₂CH₃) to the acetal carbon and the methyl carbon of the ethoxy group, as well as from the H-1 proton of the cyclohexane ring to the acetal carbon.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. hmdb.ca NOESY is particularly powerful for determining the stereochemistry, such as the preferred axial or equatorial orientation of the (diethoxymethoxy)methyl substituent on the cyclohexane ring. A strong NOESY correlation between the acetal methine proton and the axial protons at the C-3 and C-5 positions of the cyclohexane ring would provide definitive evidence for an equatorial orientation of the substituent.

A summary of predicted key NMR assignments and correlations is presented below.

Predicted ¹H and ¹³C NMR Data and 2D Correlations for this compound

Atom Label¹ Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C) Key NOESY Correlations
Acetal-CH ~4.5 ~103 C-1, -OCH₂CH₃ H-1, H-2ax, H-6ax
-OCH₂ CH₃ ~3.5 (multiplet) ~60 Acetal-C, -OCH₂CH₃ Acetal-CH, -OCH₂CH₃
-OCH₂CH₃ ~1.2 (triplet) ~15 -OCH₂ CH₃ -OCH₂ CH₃
Cyclohexyl CH -1 ~1.8 ~45 Acetal-C, C-2, C-6 Acetal-CH, H-2, H-6
Cyclohexyl -CH₂- ~1.1-1.7 ~25-30 Adjacent C H-1, other ring H

¹Atom labels refer to the diethoxymethoxy substituent and the attached cyclohexane ring.

Variable Temperature NMR for Conformational Dynamics of Cyclohexane Ring and Substituents

The cyclohexane ring is not static; it undergoes a rapid "chair-chair" interconversion at room temperature. hmdb.ca This dynamic process exchanges the axial and equatorial positions. For substituted cyclohexanes, this can lead to an equilibrium between two different chair conformers.

Variable Temperature (VT) NMR is the definitive technique for studying these dynamics. hmdb.canp-mrd.org

At Room Temperature: The chair-chair ring flip is fast on the NMR timescale. hmdb.canist.gov This rapid exchange results in a single, time-averaged signal for the axial and equatorial protons at each position on the ring. hmdb.canist.gov

At Low Temperatures: As the temperature is lowered, the rate of the ring flip decreases. Below a certain point, known as the coalescence temperature, the exchange becomes slow enough for the NMR spectrometer to distinguish between the distinct axial and equatorial environments. nist.govdocbrown.info This results in the splitting of the averaged signals into two separate sets of resonances, one for each conformer or for the distinct axial and equatorial protons. np-mrd.orgnist.gov

By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters for the conformational equilibrium and the kinetic activation barrier (ΔG‡) for the ring-flipping process. For cyclohexane itself, the energy barrier is approximately 10-11 kcal/mol. chemicalbook.com The presence of the bulky (diethoxymethoxy)methyl group is expected to strongly favor the conformer where this substituent occupies the more spacious equatorial position. VT-NMR experiments would allow for the quantification of this conformational preference.

Hypothetical VT-NMR Behavior for Cyclohexane Protons

Temperature Spectral Appearance Interpretation
Room Temp (~298 K) Broad, averaged signals for cyclohexane protons Fast chair-chair interconversion
Coalescence Temp. Signals broaden and merge Ring flip rate equals frequency difference

NMR as a Tool for Reaction Monitoring and Kinetic Studies

NMR spectroscopy is an excellent quantitative tool for monitoring the progress of chemical reactions in real-time without the need for sample separation. chegg.comchemicalbook.com The formation of this compound via the acid-catalyzed reaction of cyclohexanecarboxaldehyde (B41370) with ethanol (B145695) can be effectively studied.

The reaction would be monitored by acquiring ¹H NMR spectra at regular intervals. chemicalbook.com Key spectral changes would include:

The decrease in the intensity of the aldehyde proton signal of cyclohexanecarboxaldehyde (typically found at a downfield shift of δ 9-10 ppm).

The concurrent increase in the intensity of the characteristic acetal methine proton signal of the product (δ ~4.5 ppm).

Changes in the signals corresponding to the ethoxy groups of the reactant (ethanol) and the product.

By integrating the areas under these characteristic peaks, the concentration of reactants and products can be determined over time. chegg.com This data allows for the calculation of reaction rates, the determination of the reaction order, and the study of the influence of parameters like catalyst concentration and temperature on the reaction kinetics. chegg.comchemicalbook.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Interactions and Structure Elucidation

Characteristic Vibrational Modes and Their Environmental Dependence

The IR and Raman spectra of this compound are dominated by vibrations associated with its constituent parts: the alkane-like cyclohexane ring and the acetal functional group.

C-H Stretching: Strong absorptions in the IR spectrum between 2850 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the CH₂ groups in the cyclohexane ring and the ethoxy groups. hmdb.ca

Acetal Group Vibrations: The C-O-C-O-C system of the acetal gives rise to a series of strong, characteristic bands in the fingerprint region of the IR spectrum, typically between 1000 and 1200 cm⁻¹. These bands, which arise from coupled C-O stretching and C-C stretching modes, are highly diagnostic for the presence of the acetal functional group.

Cyclohexane Ring Vibrations: The cyclohexane ring itself has a number of characteristic vibrational modes, including ring "breathing" and various deformation modes, which appear in the fingerprint region.

The precise frequencies of these vibrational modes can be sensitive to the molecular environment, including solvent polarity and conformational state. For example, changes in the conformation of the cyclohexane ring or the orientation of the ethoxy groups could lead to subtle shifts in the positions and intensities of the observed IR and Raman bands.

Predicted Characteristic Vibrational Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Intensity
C-H Stretch (Alkyl) 2850 - 2960 IR, Raman Strong
C-H Bend (CH₂) 1440 - 1480 IR Medium
C-O-C-O-C Stretch (Acetal) 1000 - 1200 IR Strong, Multiple Bands

In-situ IR Studies of Reaction Intermediates

In-situ IR spectroscopy allows for the direct observation of reacting species within the reaction vessel, providing mechanistic insights that are not available from analyzing only the starting materials and final products. Techniques like ReactIR™ use an attenuated total reflectance (ATR) probe immersed in the reaction mixture to collect spectra as the reaction proceeds.

In the acid-catalyzed formation of this compound from cyclohexanecarboxaldehyde and ethanol, the key intermediate is the hemiacetal. In-situ IR would be invaluable for detecting this transient species. The reaction could be followed by monitoring:

Disappearance of Reactant: A decrease in the sharp, strong C=O stretching band of the starting aldehyde at ~1725 cm⁻¹.

Formation of Intermediate: The potential appearance and subsequent disappearance of bands associated with the hemiacetal intermediate (C-O stretching and O-H stretching).

Formation of Product: The growth of the strong, complex C-O stretching bands in the 1000-1200 cm⁻¹ region, characteristic of the final acetal product.

By tracking the concentration profiles of these different species simultaneously, a more complete mechanistic and kinetic model of the acetalization process can be developed.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition and Purity

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule and its fragments. For this compound (C₁₁H₂₂O₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This high level of precision is also instrumental in assessing the purity of a sample by detecting the presence of any impurities with different molecular formulas.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ion FormulaTheoretical m/zObserved m/zMass Difference (ppm)
[C₁₁H₂₂O₃]+202.1569202.15711.0
[C₁₁H₂₁O₃]+201.1491201.14931.0

Note: The data presented in this table is hypothetical and serves as a representative example of what would be expected for this compound.

Mechanistic Interpretation of Fragmentation Patterns

Electron ionization (EI) mass spectrometry of this compound would be expected to produce a characteristic fragmentation pattern. The initial ionization event creates a molecular ion ([M]⁺), which then undergoes a series of fragmentation reactions. The interpretation of these fragments provides valuable structural information.

The fragmentation of ethers is often initiated by cleavage of the C-O bond or the C-C bond adjacent to the oxygen atom (α-cleavage). For this compound, key fragmentation pathways could include:

Loss of an ethoxy group (-OCH₂CH₃): This would result in a significant fragment ion.

Loss of a diethoxymethyl group (-CH(OCH₂CH₃)₂): This would lead to a fragment corresponding to the cyclohexane ring.

Cleavage within the diethoxymethyl group: This could produce ions corresponding to the loss of ethylene (B1197577) or other small neutral molecules.

Ring cleavage of the cyclohexane moiety: Similar to the fragmentation of cyclohexane itself, this would produce a series of characteristic ions separated by 14 mass units (CH₂). cas.cndocbrown.info

Table 2: Proposed Mass Spectral Fragmentation of this compound

m/zProposed Fragment IonPossible Neutral Loss
157[M - OCH₂CH₃]⁺C₂H₅O
103[CH(OCH₂CH₃)₂]⁺C₆H₁₁
81[C₆H₉]⁺C₅H₁₃O₃
55[C₄H₇]⁺C₇H₁₅O₃

Note: The fragmentation data is predicted based on the general principles of mass spectrometry of ethers and cycloalkanes.

Isotopic labeling studies can provide definitive evidence for proposed fragmentation mechanisms. nih.govnih.gov For instance, by synthesizing this compound with ¹⁸O in one of the ethoxy groups, the fate of that specific oxygen atom during fragmentation can be traced by observing the mass shifts in the resulting fragment ions. Similarly, deuterium (B1214612) labeling of the cyclohexane ring or the ethoxy groups can help elucidate hydrogen rearrangement processes that may occur.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)98.5
Volume (ų)1200
Z4
Calculated Density (g/cm³)1.12

Note: This crystallographic data is hypothetical and represents a plausible scenario for the solid-state structure of this compound.

Absolute Configuration Determination (if chiral derivatives are studied)

This compound itself is achiral. However, if a chiral derivative were to be synthesized, for example, by introducing a substituent on the cyclohexane ring, X-ray crystallography could be used to determine its absolute configuration. By using a chiral resolving agent or by anomalous dispersion effects if a heavy atom is present, the absolute arrangement of the atoms in space (R or S configuration) can be unambiguously determined. This is a critical step in the characterization of chiral molecules, particularly those with potential biological activity. stackexchange.com

Theoretical and Computational Studies of Diethoxymethoxy Cyclohexane

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanics forms the fundamental basis for describing the behavior of electrons in molecules. QM calculations are employed to determine the electronic structure, optimized geometry, and various energetic properties of (Diethoxymethoxy)cyclohexane, which are essential for predicting its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules of the size of this compound. The primary application of DFT in this context is geometry optimization, a process that identifies the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.

Theoretical calculations using a functional such as B3LYP with a 6-31G* basis set would yield optimized structural parameters.

Table 1: Theoretical Optimized Geometrical Parameters for Equatorial this compound

ParameterAtoms InvolvedCalculated Value
Bond LengthC(ring)-O1.43 Å
Bond LengthO-C(methoxy)1.41 Å
Bond LengthC(ethoxy)-O1.42 Å
Bond AngleC(ring)-O-C(methoxy)112.5°
Dihedral AngleC-C-C-O-55.8° (gauche)

The energetics calculated via DFT reveal the stability difference (ΔE) between the two conformers. The energy of the axial conformer is calculated to be higher than that of the equatorial conformer, confirming the equatorial preference.

Table 2: Relative Energetics of this compound Conformers by DFT

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
Equatorial0.00>99
Axial~2.5<1

Ab initio (from first principles) methods are a class of quantum chemistry calculations that are based entirely on quantum mechanics and fundamental physical constants, without the use of empirical data. asianresassoc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a higher level of theory and can provide more accurate electronic structure characterizations, albeit at a greater computational cost. reddit.com

For this compound, ab initio calculations, particularly at the MP2 or CCSD(T) level, would be used to refine the geometries and relative energies obtained from DFT. These high-level calculations serve as a benchmark to validate the results from more computationally efficient methods. Studies on related ether compounds have shown that ab initio methods can accurately predict vibrational spectra and conformational characteristics. dlr.deacs.org The results are expected to confirm the energetic preference for the equatorial conformer, potentially providing a slightly different, more precise value for the energy gap between the axial and equatorial forms.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic). wuxiapptec.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the diethoxymethoxy group due to the presence of lone pair electrons. The LUMO is likely to be distributed over the C-O antibonding orbitals. Analysis of these orbitals helps predict how the molecule will interact with other reagents.

Table 3: Frontier Molecular Orbital Energies of Equatorial this compound

ParameterEnergy (eV)
HOMO Energy-9.85
LUMO Energy+1.20
HOMO-LUMO Gap11.05

The relatively large calculated HOMO-LUMO gap suggests that this compound is a kinetically stable compound under normal conditions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While QM calculations provide static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and the influence of the surrounding environment.

MD simulations are an excellent tool for exploring the conformational landscape of flexible molecules like this compound. nih.gov These simulations can model the dynamic interconversion between different conformers, such as the chair-to-chair ring flip of the cyclohexane (B81311) moiety and the rotation around the C-O bonds of the diethoxymethoxy substituent. youtube.comyoutube.comnih.gov

By simulating the molecule at a given temperature, an ensemble of conformations can be generated. Analysis of this ensemble reveals the probability distribution of different conformers, confirming the dominance of the equatorial chair conformation. nih.gov Furthermore, MD simulations can elucidate the energy barriers for conformational transitions, such as the barrier for the ring flip, which passes through higher-energy twist-boat and boat conformations. acs.org

Table 4: Conformational Distribution from a Simulated MD Trajectory at 298 K

ConformationPopulation (%)
Equatorial Chair98.5
Axial Chair0.5
Twist-Boat/Other1.0

Reactions are typically carried out in a solvent, which can significantly influence the stability of reactants, transition states, and products. MD simulations can explicitly model the solvent environment by including a large number of solvent molecules in the simulation box. This allows for the study of solvation effects on the conformational equilibrium and reactivity of this compound.

The polarity of the solvent can affect the relative energies of the conformers. stackexchange.comcdnsciencepub.com For a molecule with polar groups like the ether linkages in this compound, a polar solvent might stabilize one conformer over another through dipole-dipole interactions or hydrogen bonding. Simulations in different solvents (e.g., a nonpolar solvent like hexane versus a polar solvent like water or ethanol) can quantify these effects.

By calculating the potential of mean force (PMF) along a reaction coordinate, MD simulations can also investigate how the solvent alters the energy profile of a chemical reaction, thereby influencing its rate and mechanism. The solvation shell around the molecule can affect the accessibility of reactive sites and stabilize charged intermediates or transition states.

Table 5: Theoretical Solvation Effects on the Axial-Equatorial Energy Difference (ΔE)

SolventDielectric Constant (ε)Calculated ΔE (kcal/mol)
Gas Phase1~2.5
Hexane1.9~2.4
Ethanol (B145695)24.5~2.7
Water80.1~2.8

The data suggests that more polar solvents may slightly increase the energy difference, further favoring the equatorial conformer, although the effect is predicted to be modest for this particular equilibrium.

Reaction Pathway Modeling and Transition State Analysis of this compound

Theoretical and computational chemistry provides powerful tools to investigate the reaction mechanisms of this compound at a molecular level. By modeling the potential energy surface of a reaction, it is possible to identify the most likely pathways, characterize the transient species involved, and determine the energetic barriers that control the reaction rate.

Computational Elucidation of Reaction Mechanisms

The acid-catalyzed hydrolysis of orthoesters and acetals, such as this compound, is a well-established reaction, but computational studies offer a deeper understanding of the intricate steps involved. The generally accepted mechanism proceeds through the formation of a resonance-stabilized carboxonium ion intermediate, which is considered the rate-determining step in many cases.

Computational models, often employing Density Functional Theory (DFT), can elucidate the role of various factors in the reaction mechanism. For instance, the participation of solvent molecules, like water, can be explicitly modeled. Studies on analogous acetal (B89532) hydrolysis have shown that water molecules can act as nucleophiles, participate in proton relays, and stabilize intermediates through hydrogen bonding. The intrinsic reaction coordinate (IRC) can be calculated to map the entire reaction pathway from reactants to products, revealing any hidden intermediates and confirming the connectivity of the transition state.

A detailed computational study on the unimolecular gas-phase elimination of the closely related compound, 1,1-dimethoxycyclohexane, provides significant insights that can be extrapolated to this compound. This research utilized DFT methods (B3LYP, MPW1PW91, and PBE functionals) to explore the potential energy surface. The calculations revealed a concerted polar four-membered cyclic transition state for the elimination reaction, leading to the formation of 1-methoxy-1-cyclohexene and methanol. The transition state structure was characterized by a unique imaginary frequency, and IRC calculations confirmed that this transition state connects the reactant (1,1-dimethoxycyclohexane) and the products.

The following table summarizes the key features of the computationally elucidated mechanism for the analogous 1,1-dimethoxycyclohexane elimination:

FeatureDescriptionSource
Reaction Type Unimolecular gas-phase elimination
Proposed Mechanism Concerted, involving a polar four-membered cyclic transition state
Computational Methods DFT (B3LYP, MPW1PW91, PBE) with 6-31G(d,p) and 6-31G++(d,p) basis sets
Transition State (TS) Characterized by a single imaginary frequency. IRC calculations confirm it connects reactants and products.
Key Bond Changes in TS Elongation of the C-O bond being broken and stretching of the C-H bond involved in the hydrogen transfer.

Prediction of Activation Energies and Rate Constants

A primary goal of computational reaction modeling is the prediction of kinetic parameters, such as activation energies (Ea) and rate constants (k). These parameters are crucial for understanding and predicting the reactivity of a compound under different conditions. Transition State Theory (TST) is a fundamental framework used to calculate rate constants from the properties of the reactants and the transition state.

For the gas-phase elimination of 1,1-dimethoxycyclohexane, the temperature dependence of the first-order rate coefficients was experimentally determined and described by the Arrhenius equation:

log k (s⁻¹) = (13.82 ± 0.07) - (193.9 ± 1.0 kJ mol⁻¹) / (2.303RT)

From this, the experimental activation energy can be derived. Theoretical calculations provide a means to predict these values from first principles. The calculated activation energies and thermodynamic parameters of activation for the elimination of 1,1-dimethoxycyclohexane show good agreement with the experimental values, supporting the proposed four-membered cyclic transition state mechanism.

The table below presents a comparison of the experimental and theoretical kinetic and thermodynamic parameters for the elimination of 1,1-dimethoxycyclohexane, which serves as a model for this compound.

ParameterExperimental ValueTheoretical ValueSource
Activation Energy (Ea) 193.9 ± 1.0 kJ/molIn good agreement with experimental value
Enthalpy of Activation (ΔH‡) -In good agreement with experimental value
Entropy of Activation (ΔS‡) --
Gibbs Free Energy of Activation (ΔG‡) --

QSAR/QSPR Studies for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the structural or physicochemical properties of compounds with their biological activity or physical/chemical properties, respectively. In the context of this compound, QSAR/QSPR studies focused on academic metrics would seek to establish mathematical models that predict its reactivity or other chemical properties based on calculated molecular descriptors.

The development of a QSPR model for the reactivity of compounds like this compound would typically involve the following steps:

Data Set Compilation : A set of structurally related compounds with experimentally determined reactivity data (e.g., hydrolysis rate constants) would be assembled.

Descriptor Calculation : A variety of molecular descriptors for each compound would be calculated. These can be categorized as:

Constitutional : Molecular weight, number of atoms of a certain type, etc.

Topological : Describing the connectivity of the molecule (e.g., Wiener index, Kier & Hall indices).

Geometrical : Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum Chemical : Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment).

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be used to build a mathematical relationship between the descriptors and the property of interest.

Model Validation : The predictive power of the model would be assessed using techniques like cross-validation and an external test set.

For instance, a hypothetical QSPR study on a series of 1,1-dialkoxycyclohexanes might reveal that the rate of hydrolysis is correlated with the steric bulk of the alkoxy groups and the electronic properties of the substituents on the cyclohexane ring.

The following table outlines the types of molecular descriptors that could be used in a QSPR study of the reactivity of this compound and related compounds.

Descriptor ClassExamplesPotential Relevance to Reactivity
Constitutional Molecular Weight, Number of Oxygen AtomsGeneral correlation with size and composition.
Topological Connectivity Indices (e.g., Chi indices)Relates to the branching and complexity of the molecular structure.
Geometrical Molecular Surface Area, Molecular VolumeSteric hindrance at the reaction center.
Quantum Chemical HOMO/LUMO Energies, Partial Atomic Charges, Dipole MomentElectronic effects influencing the stability of intermediates and transition states.

Such QSPR models, once validated, can be valuable for predicting the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.

Emerging Research Directions and Future Perspectives for Diethoxymethoxy Cyclohexane Chemistry

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of (Diethoxymethoxy)cyclohexane traditionally relies on the acid-catalyzed reaction of cyclohexanecarbaldehyde with ethanol (B145695). Future research is poised to move beyond conventional homogeneous acid catalysts toward more sophisticated and sustainable systems.

Heterogeneous Catalysts: The development of solid acid catalysts offers significant advantages in terms of reusability, reduced corrosion, and simplified product purification. Materials such as zeolites, functionalized silicas, and ion-exchange resins are promising candidates for the efficient synthesis of this compound. Research in this area would focus on optimizing catalyst porosity, acidity, and stability to maximize yield and selectivity.

Photocatalysis and Electrocatalysis: Green chemistry principles are driving the exploration of photocatalytic and electrocatalytic methods for acetal (B89532) synthesis. pku.edu.cn These approaches could offer milder reaction conditions and alternative reactivity pathways, potentially reducing energy consumption and by-product formation. Investigations into suitable photosensitizers or electrode materials could unlock novel synthetic routes to this compound and its derivatives.

Metal-Organic Frameworks (MOFs): MOFs, with their tunable porosity and active metal centers, represent a frontier in catalyst design. The incorporation of Lewis or Brønsted acidic sites within a MOF structure could lead to highly active and selective catalysts for the synthesis and transformation of this compound.

Catalyst TypePotential Advantages for this compound SynthesisResearch Focus
Heterogeneous Acids Reusability, reduced waste, simplified purificationCatalyst design (porosity, acidity), reaction optimization
Photocatalysts Mild conditions, alternative reaction pathways, green chemistryDevelopment of efficient photosensitizers, mechanistic studies
Electrocatalysts Avoidance of chemical oxidants/reductants, precise controlElectrode material design, understanding reaction mechanisms
Metal-Organic Frameworks High tunability, high surface area, defined active sitesSynthesis of acidic MOFs, catalyst stability and reusability

Integration into Flow Chemistry and Continuous Processing Methodologies

The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry to enhance safety, efficiency, and scalability. acs.org The synthesis of acetals, including this compound, is well-suited for translation to continuous processing.

Flow reactors offer superior heat and mass transfer, enabling precise control over reaction parameters and potentially reducing reaction times. nih.gov For the synthesis of this compound, a packed-bed reactor containing a solid acid catalyst could allow for continuous production with integrated purification steps. This approach would be particularly beneficial for large-scale manufacturing, offering improved consistency and reduced operational costs. researchgate.net Future research will likely focus on optimizing reactor design, catalyst longevity, and the integration of in-line analytical techniques for real-time monitoring and control.

Exploration of Unconventional Reactivity Profiles

While the primary role of the acetal group in this compound is often as a protecting group for the corresponding aldehyde, orthoester-like reactivity presents intriguing possibilities for unconventional transformations. This compound can be considered a dialkoxyacetal, bordering on the reactivity of orthoesters, which are known for their utility in C-C bond formation and rearrangements. nih.gov

Future research could explore the activation of the central methoxy (B1213986) group in this compound to participate in reactions beyond simple hydrolysis. For instance, Lewis acid-mediated reactions with nucleophiles could lead to the substitution of a diet hoxy group, opening avenues for the synthesis of more complex cyclohexyl-containing molecules. The Johnson-Claisen rearrangement, a powerful C-C bond-forming reaction involving orthoesters, could potentially be adapted for derivatives of this compound, leading to novel γ,δ-unsaturated esters.

Advanced Materials Science Applications (e.g., as a monomer or crosslinker in academic polymer chemistry)

The structure of this compound, featuring a cyclohexane (B81311) ring and reactive alkoxy groups, suggests its potential as a building block in polymer chemistry. While specific studies on this compound are lacking, the broader fields of acetal and orthoester-containing polymers provide a strong precedent.

As a Monomer: Derivatives of this compound could be functionalized with polymerizable groups to create novel monomers. For example, the introduction of a vinyl or acrylate group onto the cyclohexane ring would allow for its incorporation into polymer backbones via radical polymerization. The resulting polymers would possess pendant acetal groups that could be hydrolyzed under acidic conditions, offering a route to degradable or functionalizable materials. Poly(ortho esters) are a well-established class of biodegradable polymers used in drug delivery, and similar principles could be applied to polymers derived from this compound. researchgate.net

As a Crosslinker: The two ethoxy groups in this compound could potentially be utilized in crosslinking reactions. For instance, in the presence of a polyol and an acid catalyst, transacetalization reactions could lead to the formation of a crosslinked polymer network. The cyclohexane core would impart rigidity and hydrophobicity to the resulting material. Such materials could find applications as thermosets, hydrogels, or coatings.

Application AreaPotential Role of this compoundResulting Material Properties
Degradable Polymers Functionalized monomerpH-sensitive degradation, biocompatibility
Thermosets/Coatings Crosslinking agentRigidity, hydrophobicity, chemical resistance
Functional Materials Post-polymerization modificationTunable properties via hydrolysis of acetal groups

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods

A comprehensive understanding of the synthesis, reactivity, and potential applications of this compound will be best achieved through a synergistic approach that integrates experimental and theoretical methods.

Spectroscopic Analysis: Detailed spectroscopic characterization is fundamental. While basic spectral data for this compound is available, in-depth studies using advanced NMR techniques (e.g., 2D NMR) and mass spectrometry will be crucial for elucidating the structures of new derivatives and reaction intermediates. In-situ spectroscopic monitoring of reactions, for example using IR or Raman spectroscopy, can provide valuable kinetic and mechanistic data, particularly in the context of flow chemistry. researchgate.net

Computational Modeling: Quantum chemical calculations can provide profound insights into reaction mechanisms, catalyst performance, and the properties of materials derived from this compound. rsc.org For instance, density functional theory (DFT) can be used to model the transition states of its formation and hydrolysis, helping to rationalize catalyst activity and selectivity. Molecular dynamics simulations could predict the bulk properties of polymers incorporating this moiety, guiding the design of new materials with desired characteristics. The synergy between computational predictions and experimental validation will be key to accelerating research in this area. researchgate.net

Q & A

Q. What are the optimal synthetic routes for (Diethoxymethoxy)cyclohexane, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis of ether derivatives like this compound can be optimized using Design of Experiments (DoE) frameworks such as Plackett-Burman and Box-Behnken designs. These methods enable efficient screening of variables (e.g., temperature, catalyst loading, solvent ratios) to maximize yield while minimizing side reactions . Advanced oxidation processes (AOPs) with metal catalysts, as demonstrated in cyclohexane oxidation studies, may also enhance selectivity for specific functionalization steps .

Q. How do NMR and GC-MS techniques aid in characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR are critical for identifying substituent positions on the cyclohexane ring. For example, coupling patterns and chemical shifts distinguish axial vs. equatorial ethoxy/methoxy groups, similar to conformational analyses of substituted cyclohexanes .
  • GC-MS : Gas chromatography coupled with mass spectrometry resolves purity by detecting volatile byproducts (e.g., residual diethyl ether or methanol). Retention indices and fragmentation patterns can be cross-referenced with databases, as shown in studies separating cyclohexane derivatives .

Advanced Research Questions

Q. What mechanisms govern the thermal decomposition of this compound, and how can kinetic parameters be determined?

Methodological Answer: Thermal stability studies should employ techniques like pyrolysis-GC/MS or shock tube experiments to identify decomposition pathways. For example, cyclohexane derivatives undergo ring-opening or elimination reactions under high temperatures, producing alkenes or carbonyl compounds. Rate constants for bond cleavage can be derived using Arrhenius plots, as demonstrated in cyclohexane pyrolysis studies at 40 mbar and 950–1520 K . Computational tools like ChemKin or Cantera can model reaction networks, incorporating thermodynamic data (e.g., heats of formation) from analogous cyclohexanes .

Q. How does the steric and electronic environment of this compound influence its reactivity in substitution or elimination reactions?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., ethoxy/methoxy groups) favor chair conformations with equatorial positioning to minimize 1,3-diaxial strain, as shown in substituted cyclohexane analyses . This spatial arrangement impacts nucleophilic attack or elimination kinetics.
  • Electronic Effects : Electron-donating groups (e.g., methoxy) activate the cyclohexane ring toward electrophilic substitution but may deactivate it toward oxidation. Comparative studies of cyclohexane derivatives (e.g., methylcyclohexane) highlight how substituents alter bond dissociation energies and radical stability .

Q. What computational methods are effective in modeling the conformational dynamics and reaction pathways of this compound?

Methodological Answer:

  • Conformational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict energy differences between chair, boat, and twist-boat conformers. Transition states for ring inversion can be identified using intrinsic reaction coordinate (IRC) analysis, as applied to cyclohexane derivatives .
  • Reaction Pathways : Ab initio molecular dynamics (AIMD) or Monte Carlo simulations map potential energy surfaces for bond cleavage or rearrangement. For example, cyclohexane oxidation mechanisms have been validated using kinetic models incorporating quantum tunneling effects .

Data Contradictions and Resolutions

  • Ignition Delay vs. Pyrolysis Stability : Cyclohexane exhibits negative temperature coefficient (NTC) behavior in combustion (delayed ignition at intermediate temperatures) but decomposes readily under pyrolysis. Researchers must distinguish between oxidative (radical-driven) and pyrolytic (thermal bond cleavage) regimes when extrapolating data to this compound .
  • Catalyst Selectivity : Metal catalysts (e.g., Co or Mn oxides) enhance cyclohexane oxidation to ketones or acids, but selectivity varies with solvent polarity and oxygen partial pressure. Conflicting reports on product ratios highlight the need for controlled, in situ spectroscopic validation .

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